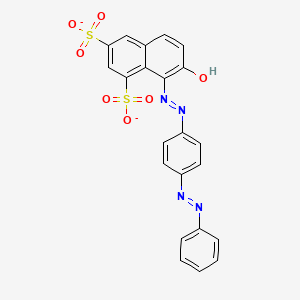
(1R,2S)-1-Hydroxybutane-1,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-homoisocitrate(3-) is a homoisocitrate(3-). It is a conjugate base of a (-)-homoisocitric acid.
Aplicaciones Científicas De Investigación
Stereocontrolled Synthesis in Biochemical Pathways
(1R,2S)-1-Hydroxybutane-1,2,4-tricarboxylate, a structurally related compound to 2-Methylisocitrate (3-hydroxybutane-1,2,3-tricarboxylic acid), plays a role in the methylcitrate cycle, found in bacteria and fungi. Research by Darley et al. (2003) highlights the stereocontrolled synthesis of (2R,3S)-2-methylisocitrate, a central intermediate in this biochemical pathway, demonstrating the significance of stereochemistry in biological systems (Darley, Selmer, Clegg, Harrington, Buckel, & Golding, 2003).
Synthetic Approaches in Medicinal Chemistry
The compound has been utilized in the stereoselective synthesis of dihydroxyethylene dipeptide isosteres, with potential applications in HIV-protease inhibitors. Benedetti et al. (1999) describe how epoxy alcohols derived from alpha-amino acids can be used to synthesize (1R,2S,3S,4S)-4-amino-2,3-dihydroxynitriles, which are crucial for developing new antiviral drugs (Benedetti, Magnan, Miertus, Norbedo, Parat, & Tossi, 1999).
Applications in Organic Synthesis
Research by Jephcote, Pratt, and Thomas (1989) showcases the synthesis of optically active (E)-1-alkoxymethoxybut-2-enyl(tributyl)stannanes and their thermal reactions with aldehydes. This study reflects the broader utility of compounds like this compound in developing stereocontrolled organic reactions, which are fundamental in synthesizing complex organic molecules (Jephcote, Pratt, & Thomas, 1989).
Biological Production of Malic Acid
The compound is also relevant in the biological production of malic acid, a four-carbon dicarboxylic acid used in various industries. Dai et al. (2018) discuss the significance of biological fermentation processes, including the non-oxidative pathway and glyoxylate cycle, where similar compounds are intermediates, underscoring their industrial relevance (Dai, Zhou, Zhang, Gu, Yang, Zhang, Dong, Ma, Fang, Jiang, & Xin, 2018).
Enantioselective Analysis in Diagnostics
Methylcitric acid, closely related to this compound, is used as a diagnostic marker in certain metabolic diseases. Podebrad et al. (1999) developed an enantioselective gas chromatography-mass spectrometry method for analyzing methylcitric acid, highlighting the clinical importance of such compounds in disease diagnosis and management (Podebrad, Heil, Scharrer, Feldmer, Schulte-Mäter, Mosandl, Sewell, & Böhles, 1999).
Propiedades
Fórmula molecular |
C7H7O7-3 |
|---|---|
Peso molecular |
203.13 g/mol |
Nombre IUPAC |
(1R,2S)-1-hydroxybutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H10O7/c8-4(9)2-1-3(6(11)12)5(10)7(13)14/h3,5,10H,1-2H2,(H,8,9)(H,11,12)(H,13,14)/p-3/t3-,5+/m0/s1 |
Clave InChI |
OEJZZCGRGVFWHK-WVZVXSGGSA-K |
SMILES isomérico |
C(CC(=O)[O-])[C@@H]([C@H](C(=O)[O-])O)C(=O)[O-] |
SMILES |
C(CC(=O)[O-])C(C(C(=O)[O-])O)C(=O)[O-] |
SMILES canónico |
C(CC(=O)[O-])C(C(C(=O)[O-])O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



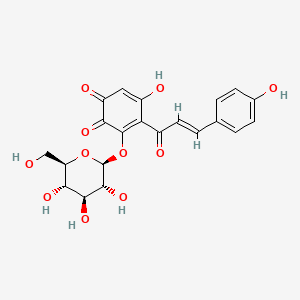

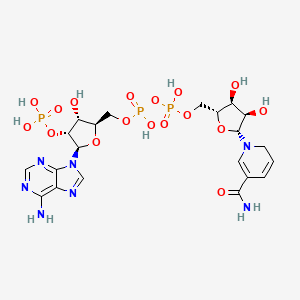
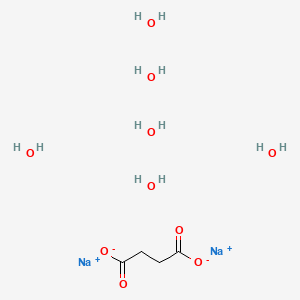



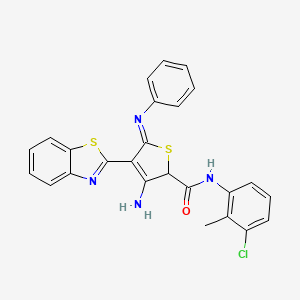
![methyl 4'-(1-hydroxyethyl)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B1231529.png)

![5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B1231532.png)
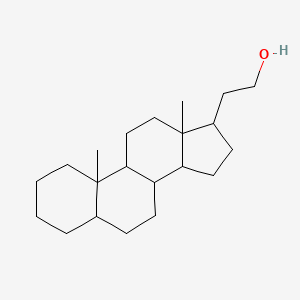
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol](/img/structure/B1231536.png)
